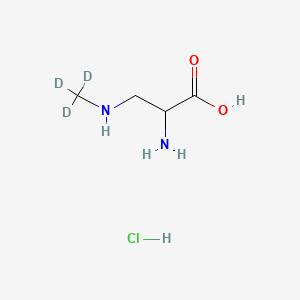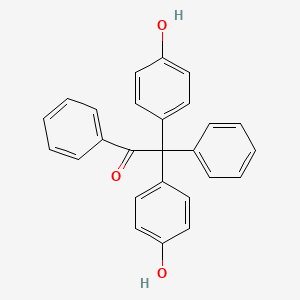
Fenhexamid-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenhexamid-d10 is an aromatic amide resulting from the formal condensation of the carboxy group of 1-methylcyclohexanecarboxylic acid with the amino group of 4-amino-2,3-dichlorophenol . It has a role as an EC 1.14.13.72 (methylsterol monooxygenase) inhibitor, a sterol biosynthesis inhibitor, and an antifungal agrochemical . It is a locally systemic, protectant fungicide .
Synthesis Analysis
Fenhexamid has been used in the selection of Magnaporthe oryzae transformants . An allele of the sterol 3-ketoreductase gene of Fusarium fujikuroi (FfERG27), known to confer resistance to fenhexamid, has been used successfully with transformants of Botrytis cinerea .Molecular Structure Analysis
The molecular formula of Fenhexamid-d10 is C14H7D10Cl2NO2 . The molecular weight is 312.26 .Chemical Reactions Analysis
Fenhexamid inhibits the biosynthesis of sterols and belongs to the chemical family of hydroxyanilides . It inhibits spore germ tube development and hyphal growth .Physical And Chemical Properties Analysis
Fenhexamid-d10 is a solid substance . It should be stored at 4° C . Its melting point is between 153-155° C .Wirkmechanismus
Zukünftige Richtungen
Fenhexamid has been used in the selection of Magnaporthe oryzae transformants . The use of fenhexamid is an inexpensive alternative for selection as compared to commonly used antibiotics like hygromycin . This suggests potential future directions in the use of Fenhexamid-d10 in similar applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenhexamid-d10 involves the introduction of deuterium labeled atoms into the Fenhexamid molecule, which can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": ["4-chloro-2-nitroaniline", "N,N-dimethylformamide", "sodium hydride", "deuterium oxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hexamethyldisilazane", "trimethylsilyl chloride", "N,N-dimethylacetamide", "methyl iodide", "sodium cyanoborohydride", "sodium carbonate", "water"], "Reaction": ["Step 1: Reduction of 4-chloro-2-nitroaniline with sodium borohydride in the presence of acetic acid to yield 4-chloro-2-aminophenol", "Step 2: Protection of the amino group by reaction with hexamethyldisilazane and trimethylsilyl chloride in N,N-dimethylacetamide to yield N-trimethylsilyl-4-chloro-2-aminophenol", "Step 3: Reaction of N-trimethylsilyl-4-chloro-2-aminophenol with methyl iodide in the presence of sodium hydride to yield N-trimethylsilyl-4-methylamino-2-iodophenol", "Step 4: Reduction of N-trimethylsilyl-4-methylamino-2-iodophenol with sodium cyanoborohydride in the presence of deuterium oxide to yield N-trimethylsilyl-4-methylamino-2-deuterio-phenol", "Step 5: Deprotection of the trimethylsilyl group by reaction with sodium hydroxide in water to yield 4-methylamino-2-deuterio-phenol", "Step 6: Reaction of 4-methylamino-2-deuterio-phenol with 3,5-dichloroaniline in the presence of N,N-dimethylformamide to yield Fenhexamid-d10"] } | |
CAS-Nummer |
1246815-53-1 |
Produktname |
Fenhexamid-d10 |
Molekularformel |
C14H17Cl2NO2 |
Molekulargewicht |
312.256 |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |
InChI-Schlüssel |
VDLGAVXLJYLFDH-CYHVTVHMSA-N |
SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Synonyme |
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)



